Brevinin 2

Description

General Context of Amphibian Skin Peptides in Innate Immunity

Amphibian skin is a primary barrier against microbial invasion, constantly exposed to diverse microorganisms in aquatic and terrestrial habitats. frontiersin.org The granular glands within the skin secrete a complex mixture of these peptides, acting as a chemical defense mechanism. researchgate.netnih.govoup.com These AMPs are gene-encoded, synthesized as inactive precursors, and are characterized by their cationic and amphiphilic structures, which are key to their mechanism of action. researchgate.netnih.gov They primarily exert their effects by disrupting the cell membranes of target microorganisms, leading to cell death. researchgate.netontosight.aimdpi.comfrontiersin.org The production and secretion of these peptides are considered a crucial aspect of the amphibian innate immune response and may confer an evolutionary advantage against pathogens. oup.comnih.gov

Discovery and Classification within the Brevinin Superfamily

The brevinin superfamily is a significant group within the diverse array of amphibian skin AMPs. researchgate.netfrontiersin.orgmdpi.com This superfamily is characterized by a variety of structural features and potent biological activities. researchgate.net

Brevinin peptides were first described in 1992, isolated from the skin of the Japanese frog Rana brevipoda porsa. researchgate.netnih.govnih.gov This initial discovery identified both brevinin-1 (B586460) and brevinin-2 (B1175259) peptides, demonstrating their microbicidal activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. researchgate.netnih.gov Since then, numerous brevinin peptides have been discovered from various amphibian species. researchgate.netnih.gov

The brevinin superfamily is broadly divided into two main families: brevinin-1 and brevinin-2. researchgate.netmdpi.comnih.govfrontiersin.org These families differ primarily in their peptide length; brevinin-1 peptides typically consist of around 24 amino acid residues, while brevinin-2 peptides are generally longer, containing approximately 33-34 residues. researchgate.netmdpi.comnih.gov

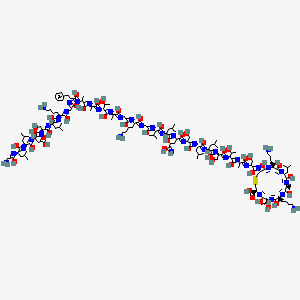

A common structural feature found in many brevinins, including some brevinin-2 peptides, is the "Rana box," a C-terminal disulfide-bridged cyclic heptapeptide (B1575542). frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov While this structure was initially thought to be crucial for antibacterial activity, studies on truncated brevinin peptides lacking this domain have challenged this hypothesis. nih.gov

Despite belonging to the same superfamily, brevinin-1 and brevinin-2 peptides can exhibit differences in their antimicrobial selectivity and hemolytic activity. nih.govnih.govresearchgate.net For instance, brevinin-2 peptides generally show lower hemolytic activity compared to brevinin-1 peptides. frontiersin.orgnih.govresearchgate.netijcmas.com

The primary structure of brevinin 2 peptides shows considerable diversity across different anuran species, and even among different members within the same species. frontiersin.orgmdpi.com This structural variation contributes to the wide range of biological functions observed within the brevinin family. frontiersin.org While brevinin-1 peptides have been widely identified in both Eurasian and New World species, brevinin-2 peptides have primarily been found in Eurasian frogs, although related peptides lacking the C-terminal cyclic domain have been isolated from North American ranids. nih.gov

The diversity in this compound sequences can lead to variations in their antimicrobial activity against different pathogens. frontiersin.org This highlights the ongoing evolution of these peptides in response to diverse microbial environments.

Distinction and Relationship between Brevinin 1 and this compound Families

Significance of this compound in Biomedical Research

This compound peptides hold significant interest in biomedical research due to their potent antimicrobial properties and potential for therapeutic development. ontosight.airesearchgate.net Their ability to disrupt microbial cell membranes makes them promising candidates for addressing the growing challenge of antibiotic resistance. nih.govnih.govmdpi.com

Research findings demonstrate that this compound peptides exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. ontosight.aifrontiersin.orgresearchgate.netnih.govnih.govtums.ac.ir Studies have explored their mechanisms of action, confirming their ability to damage bacterial cell membranes and, in some cases, hydrolyze genomic DNA. frontiersin.orgresearchgate.net

Furthermore, some this compound peptides have shown additional bioactivities beyond direct antimicrobial effects, such as anti-inflammatory properties and potential effects on cancer cells. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net For example, brevinin-2MP has demonstrated anti-inflammatory activity by regulating the secretion of pro-inflammatory cytokines. frontiersin.orgfrontiersin.org Brevinin-2R has shown activity against certain cancer cell lines, potentially through membrane disruption and induction of apoptosis. nih.govresearchgate.net

The study of this compound and its analogs, including truncated versions, continues to be an active area of research aimed at developing novel antimicrobial agents with enhanced activity and reduced toxicity. nih.govmdpi.comtums.ac.irsemanticscholar.orgresearchgate.net

Here is a table summarizing some research findings on the antimicrobial activity of select this compound peptides:

| Peptide | Source Species | Activity Against (Examples) | Key Findings | Source |

| Brevinin-2 | Rana brevipoda porsa | Staphylococcus aureus, E. coli | Different selectivity against Gram-positive and Gram-negative bacteria. nih.gov | nih.gov |

| Brevinin-2MP | Microhyla pulchra | E. coli, Staphylococcus aureus, Bacillus subtilis | Destroys bacterial cell membrane, anti-inflammatory activity. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |

| Brevinin-2R | Rana ridibunda | S. aureus, E. coli, C. albicans | Broad-spectrum antimicrobial, low hemolytic activity, anti-cancer effects. nih.govresearchgate.netijcmas.comtums.ac.ir | nih.govresearchgate.netijcmas.comtums.ac.ir |

| Brevinin-2GHk | Sylvirana guentheri | Staphylococcus aureus | Causes bacterial cell membrane damage, broad-spectrum activity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Brevinin-2GUb | Hylarana guentheri | Staphylococcus aureus | Modest activity against Gram-negative bacteria, low cytotoxicity. nih.gov | nih.gov |

| Brevinin-2PN | Pelophylax nigromaculatus | Several pathogens | Destroys cell membrane integrity, hydrolyzes genomic DNA, wound-healing activity. researchgate.net | researchgate.net |

This table illustrates the diverse sources and activities of this compound peptides, underscoring their potential for further investigation and therapeutic development.

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC |

Origin of Product |

United States |

Molecular Architecture and Structural Biology of Brevinin 2 Peptides

Primary Structural Features

Brevinin 2 peptides are generally longer than Brevinin 1 peptides, typically consisting of 33-34 amino acid residues, although some variations exist, with some peptides being around 29-30 residues. researchgate.netfrontiersin.org They are generally linear, amphipathic, and cationic. researchgate.netfrontiersin.org

Amino Acid Sequence Conservation and Variability within the this compound Family

While this compound peptides share common characteristics like cationicity and amphipathicity, their primary amino acid sequences exhibit considerable variability across different species and even among members within the same species. mdpi.comfrontiersin.orgfrontiersin.org Despite this variability, certain residues are reported to be invariant in some Brevinin-2 (B1175259) peptides, such as Lys7, Cys27, Lys28, and Cys33 in Brevinin-2 from Rana brevipoda porsa. nih.govfrontiersin.org This sequence diversity contributes to the wide range of biological functions observed within the Brevinin family. frontiersin.org

Distinctive Sequence Motifs: The Rana Box Disulfide Bridge

A highly conserved and distinctive motif found in many this compound peptides is the "Rana box". mdpi.comfrontiersin.org This is a C-terminal cyclic heptapeptide (B1575542) domain formed by an intramolecular disulfide bridge between two cysteine residues. researchgate.netmdpi.comfrontiersin.org The general motif is Cys-Xaa-Xaa-Xaa-Xaa-Xaa-Cys, where the second cysteine is located at the C-terminus. frontiersin.org In some descriptions, the Rana box motif is given as Cys-Lys-Xaa4-Cys or CKxxKxC, with the cysteines in close proximity to a cationic residue. researchgate.netnih.gov While initially thought to be crucial for antimicrobial activity, studies on truncated this compound peptides lacking the Rana box have shown that this motif is not always necessary for activity and its removal can even reduce hemolytic activity. researchgate.netmdpi.comresearchgate.net However, the Rana box in some brevinin peptides can be useful for the formation of a helical structure. researchgate.net

Secondary and Tertiary Structure Elucidation

The biological activity of this compound peptides is strongly influenced by their ability to adopt specific secondary and tertiary structures, particularly in membrane-mimicking environments. nih.gov

Alpha-Helical Conformation in Membrane-Mimicking Environments

In aqueous solutions, some Brevinin peptides may exist as random coils. researchgate.netfrontiersin.org However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) solutions, this compound peptides readily adopt an amphipathic α-helical conformation. researchgate.netmdpi.comfrontiersin.orgtums.ac.ir This structural transition is considered essential for their interaction with and perturbation of bacterial membranes. nih.govmdpi.comfrontiersin.org Circular dichroism (CD) spectroscopy is a common technique used to determine the percentage of α-helical content in these peptides under different conditions. mdpi.comfrontiersin.orgtums.ac.ir

Here is a representative table showing the percentage of α-helix content of Brevinin-2GUb and its analogues in different environments:

| Peptide | Environment | % α-Helix Content |

| Brevinin-2GUb | 20 mM NH4Ac | Highest |

| Brevinin-2GUb | 50% TFE in NH4Ac | Higher than aqueous |

| Analogues (most) | 20 mM NH4Ac | Form α-helical conformation |

| Analogues (all) | 50% TFE in NH4Ac | Adopt α-helix, higher than aqueous |

| 7-tB2U-K, 14-tB2U-K | 20 mM NH4Ac | Low tendency to form α-helix |

Based on data from mdpi.com. Note that specific percentage values for all analogues were not provided in the source snippet.

Role of Hydrophobic and Cationic Residues in Structural Integrity

The amphipathic nature of this compound peptides, arising from the spatial segregation of hydrophobic and cationic residues, is a key determinant of their structural integrity and function. mdpi.comontosight.aifrontiersin.org Cationic amino acids, such as lysine (B10760008) and arginine, facilitate the initial electrostatic interaction with the negatively charged bacterial membranes. researchgate.netnih.govmdpi.com Hydrophobic residues then interact with the lipid bilayer, allowing the peptide to insert into the membrane and adopt its α-helical structure. nih.govmdpi.comfrontiersin.org The balance and distribution of these residues are critical for membrane binding, insertion, and the subsequent disruption mechanisms. nih.govmdpi.comfrontiersin.org The hydrophobic face of the α-helix interacts with the membrane interior, while the cationic face remains exposed to the aqueous environment or interacts with the negatively charged headgroups of lipids. frontiersin.org

Structural Dynamics and Conformational Flexibility

The ability of this compound peptides to undergo conformational changes upon interacting with membranes is fundamental to their mechanism of action. In aqueous solution, they may be relatively unstructured, but they become more ordered and helical in the presence of lipids or membrane-mimicking environments. researchgate.netmdpi.comfrontiersin.org This structural flexibility allows them to interact with the phospholipid bilayer of target membranes, potentially leading to membrane perturbation through models like the "barrel-stave" or "carpet-like" mechanisms. researchgate.netnih.gov Studies using techniques like CD spectroscopy and molecular dynamics simulations help elucidate these dynamic structural transitions and how they relate to peptide activity. tums.ac.irpreprints.orgrcsb.org The N-terminal region of Brevinin-2 has been suggested to be responsible for exerting antimicrobial activity. researchgate.netresearchgate.net Some studies also suggest the presence of a flexible hinge region in Brevinin peptides, which could facilitate pore formation. nih.gov

Environmental Influences on this compound Conformation

The biological function of antimicrobial peptides like this compound is intrinsically linked to their three-dimensional structure and how this structure adapts to different environments, particularly in the presence of microbial membranes. This compound peptides, primarily found in the skin secretions of Ranidae frogs, exhibit a notable conformational plasticity that is critical for their mechanism of action. frontiersin.orgresearchgate.netmdpi.com

In an aqueous environment, which mimics the extracellular space, this compound peptides typically exist in a disordered or random coil conformation. frontiersin.orgmdpi.comresearchgate.netnih.govnih.govtums.ac.ir This flexible state allows the peptide to diffuse and interact with its surroundings. However, upon encountering a membrane-mimetic environment, such as solutions containing lipopolysaccharides (LPS), sodium dodecyl sulfate (SDS), or trifluoroethanol (TFE), this compound undergoes a significant conformational transition, folding into an amphipathic alpha-helical structure. frontiersin.orgmdpi.comresearchgate.netnih.govnih.govtums.ac.irnih.govfrontiersin.org This transition is crucial as the alpha-helical conformation facilitates the interaction with and insertion into bacterial cell membranes, a key step in their antimicrobial activity. frontiersin.orgmdpi.comnih.gov

Circular Dichroism (CD) spectroscopy is a primary technique used to study the secondary structure of peptides in various environments. Studies using CD spectroscopy have demonstrated the distinct spectral characteristics of this compound in different solutions. For instance, in aqueous solutions (e.g., 20 mM NH4Ac or H2O), CD spectra show a large negative peak around 205 nm, indicative of a random coil structure. frontiersin.orgresearchgate.netnih.gov Conversely, in the presence of membrane-mimetic agents like SDS or TFE, the CD spectra display a positive peak around 195 nm and two negative peaks at approximately 208 nm and 222 nm, which are characteristic features of an alpha-helical conformation. frontiersin.orgresearchgate.netnih.govtums.ac.ir

The induction of the alpha-helical structure by membrane-mimetic environments highlights the role of hydrophobic and electrostatic interactions in driving this conformational change. The amphipathic nature of the alpha-helix allows the hydrophobic face of the peptide to interact with the lipid core of the membrane while the charged face interacts with the polar headgroups and the negatively charged bacterial surface. researchgate.netresearchgate.net The specific amino acid sequence and composition, including the distribution of charged and hydrophobic residues, influence the peptide's ability to adopt and stabilize the alpha-helical conformation in these environments. researchgate.netnih.govresearchgate.net While the C-terminal "ranabox" disulfide loop is a conserved feature in many this compound peptides, studies suggest that the N-terminal region is primarily responsible for the alpha-helical folding and antimicrobial activity, and in some cases, removal of the ranabox can even enhance activity. mdpi.comnih.govmdpi.com

The following table illustrates the observed conformational changes of this compound peptides in different environments based on CD spectroscopy data from various studies:

| Environment | Observed Conformation | Characteristic CD Peaks (approximate nm) | Reference |

| Aqueous Solution (e.g., H2O, NH4Ac) | Random Coil | Negative peak at ~205 nm | frontiersin.orgresearchgate.netnih.gov |

| Membrane-Mimetic (e.g., SDS, TFE) | Alpha-Helix | Positive peak at ~195 nm, Negative peaks at ~208 and ~222 nm | frontiersin.orgresearchgate.netnih.govtums.ac.ir |

| LPS Solution | Alpha-Helix | Negative band at ~208 nm | mdpi.com |

This environmental sensitivity in adopting an alpha-helical structure upon membrane interaction is a fundamental aspect of how this compound peptides exert their effects, primarily through membrane disruption. frontiersin.orgmdpi.comnih.gov

Biological Activities and Associated Mechanistic Insights of Brevinin 2

Antimicrobial Activity

Brevinin 2 peptides exhibit efficacy against a diverse range of microorganisms, including both bacteria and fungi. nih.govnih.gov

Broad-Spectrum Efficacy Against Bacterial Pathogens

This compound peptides have demonstrated activity against a wide array of Gram-positive and Gram-negative bacteria. nih.govresearchgate.nettums.ac.irnih.gov

Studies have shown this compound peptides to be effective against Gram-positive bacteria, including Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. nih.govnih.govresearchgate.netresearchgate.nettums.ac.irnih.govmdpi.combiomedres.usoup.com For instance, Brevinin-2R has shown activity against S. aureus, Micrococcus luteus, and Bacillus sp. KR-8104. nih.gov Another study indicated that Brevinin-2MP exhibited the strongest activity against Bacillus subtilis CMCC 63501, with a Minimum Inhibitory Concentration (MIC) value of approximately 4.97 μM. nih.gov Certain Brevinin-2 (B1175259) peptides, such as Brevinin-2ISb, have been reported to have a wide range of antimicrobial activity, especially against MRSA. biomedres.us Brevinin-2ISb at concentrations as low as 2.175 μM (1/4 MIC) and 4.35 μM (1/2 MIC) significantly increased the survival rate of C. elegans infected with MRSA. mednexus.org

Here is a table summarizing some reported MIC values for this compound peptides against Gram-positive bacteria:

| Peptide Name | Source Organism | Target Bacterium | MIC (µM) | Reference |

| Brevinin-2R | Rana ridibunda | Staphylococcus aureus | Data not explicitly shown, but activity reported | nih.gov |

| Brevinin-2R | Rana ridibunda | Bacillus sp. KR-8104 | Data not explicitly shown, but activity reported | nih.gov |

| Brevinin-2MP | Microhyla pulchra | Bacillus subtilis | ~4.97 | nih.gov |

| Brevinin-2ISb | Pelophylax lessonae | MRSA | 4.35 ± 0.9 | biomedres.us |

| Brevinin-2-related peptide (B2RP) | Lithobates septentrionalis | Staphylococcus aureus | 25 | uniprot.org |

| [Lys4]B2RP | Lithobates septentrionalis | Staphylococcus aureus | 12.5 | researchgate.net |

| Brevinin-2GUb | Hylarana guentheri | Staphylococcus aureus | Effective at concentrations > 512 µM | nih.gov |

| Brevinin-2GUb | Hylarana guentheri | MRSA | Inhibitory at relatively high concentration | nih.gov |

| Brevinin-2GHd-j, -2GHb | Hylarana guentheri | Staphylococcus aureus | Broad-spectrum activity | oup.com |

| Brevinin-2GHd-j, -2GHb | Hylarana guentheri | Bacillus subtilis | Broad-spectrum activity | oup.com |

| Brevinin-2GHd-j, -2GHb | Hylarana guentheri | MRSA | Activity reported | oup.com |

This compound peptides also exhibit activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govresearchgate.netresearchgate.nettums.ac.irnih.govoup.com Brevinin-2R has been reported to be active against E. coli, Salmonella typhimurium, P. aeruginosa, and Klebsiella pneumoniae. nih.gov Brevinin-2MP showed antimicrobial activity against Gram-negative bacteria but very weak activity against P. aeruginosa ATCC 27853. nih.gov Brevinin-2PRa demonstrated high potency against a range of clinical isolates of P. aeruginosa, with MIC values between 6 and 12 μM. researchgate.netnih.gov The activity of Brevinin-2PRa against P. aeruginosa was unaffected by NaCl concentrations up to 200 mM. researchgate.netnih.gov An analog of Brevinin-2-related peptide, [Lys4]B2RP, showed a fourfold increase in potency against E. coli with an MIC of 6 μM compared to the native B2RP (MIC = 13 μM). researchgate.netuniprot.org

Here is a table summarizing some reported MIC values for this compound peptides against Gram-negative bacteria:

| Peptide Name | Source Organism | Target Bacterium | MIC (µM) | Reference |

| Brevinin-2R | Rana ridibunda | Escherichia coli | Data not explicitly shown, but activity reported | nih.gov |

| Brevinin-2R | Rana ridibunda | Pseudomonas aeruginosa | Data not explicitly shown, but activity reported | nih.gov |

| Brevinin-2MP | Microhyla pulchra | Escherichia coli | 47.78 | nih.gov |

| Brevinin-2MP | Microhyla pulchra | Pseudomonas aeruginosa | Very weak activity | nih.gov |

| Brevinin-2PRa | Rana pirica | Pseudomonas aeruginosa | 6-12 | researchgate.netnih.gov |

| Brevinin-2-related peptide (B2RP) | Lithobates septentrionalis | Escherichia coli | 13 | uniprot.org |

| [Lys4]B2RP | Lithobates septentrionalis | Escherichia coli | 6 | researchgate.net |

| Brevinin-2GUb | Hylarana guentheri | Escherichia coli | Modest activity | nih.gov |

| Brevinin-2GHd-j, -2GHb | Hylarana guentheri | Escherichia coli | Broad-spectrum activity | oup.com |

| Brevinin-2GHd-j, -2GHb | Hylarana guentheri | Pseudomonas aeruginosa | Broad-spectrum activity | oup.com |

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis)

Antifungal Activity (e.g., Candida albicans, Candida tropicalis)

This compound peptides also exhibit antifungal activity against pathogenic fungi, including Candida albicans and Candida tropicalis. nih.govtums.ac.irmdpi.comdiva-portal.orgdntb.gov.uaresearchgate.net Brevinin-2R has shown activity against C. albicans and C. tropicalis. nih.govdiva-portal.org Brevinin-2-related peptide (B2RP) has demonstrated activity against C. albicans with an MIC of 25 μM. uniprot.org The analog [Lys4]B2RP showed a twofold increase in potency against C. albicans, with an MIC of 6 μM. researchgate.net Brevinin-2 peptides derived from Pelophylax lessonae and Rana boulengeri have shown potent activity against C. albicans. mednexus.org

Here is a table summarizing some reported MIC values for this compound peptides against fungi:

| Peptide Name | Source Organism | Target Fungus | MIC (µM) | Reference |

| Brevinin-2R | Rana ridibunda | Candida albicans | Data not explicitly shown, but activity reported | nih.govdiva-portal.org |

| Brevinin-2R | Rana ridibunda | Candida tropicalis | Data not explicitly shown, but activity reported | nih.govdiva-portal.org |

| Brevinin-2-related peptide (B2RP) | Lithobates septentrionalis | Candida albicans | 25 | uniprot.org |

| [Lys4]B2RP | Lithobates septentrionalis | Candida albicans | 6 | researchgate.net |

| Brevinin-2GHd-j, -2GHb | Hylarana guentheri | Candida albicans | Activity reported | oup.com |

Mechanism of Microbial Membrane Interaction and Disruption

The primary mechanism by which this compound peptides exert their antimicrobial effects involves interacting with and disrupting the microbial cell membrane. nih.govmdpi.comaimspress.com Cationic AMPs like this compound are initially attracted to the negatively charged surface of bacterial membranes through electrostatic interactions. nih.govmdpi.comaimspress.com This interaction is considered a prerequisite for membrane disruption. nih.gov Upon binding, these peptides often undergo a conformational change, adopting amphipathic α-helical structures that facilitate their insertion into the lipid bilayer. nih.govmdpi.comtums.ac.ir This membrane insertion leads to increased permeability and ultimately cell death. tums.ac.ir

The disruption of the microbial membrane by AMPs, including this compound, is often explained by various models of pore formation or membrane perturbation. Two prominent models are the barrel-stave model and the carpet-like model. nih.govresearchgate.netmdpi.comtums.ac.irfrontiersin.orgresearchgate.netmdpi.commdpi.com

In the barrel-stave model , peptides insert into the lipid bilayer and aggregate to form transmembrane channels or pores. nih.govresearchgate.nettums.ac.irresearchgate.netmdpi.comresearchgate.net In this model, the peptides are oriented perpendicular to the membrane surface, with their hydrophobic regions interacting with the lipid tails and their hydrophilic regions lining the interior of the pore, creating a channel through which cellular contents can leak. nih.govresearchgate.net

The carpet-like model proposes that peptides accumulate on the surface of the microbial membrane in a "carpet-like" manner. nih.govresearchgate.netmdpi.comtums.ac.irfrontiersin.orgresearchgate.netmdpi.commdpi.comresearchgate.net Once a threshold concentration is reached, the accumulated peptides cause a generalized destabilization and disruption of the membrane integrity, potentially leading to the formation of transient pores or a detergent-like effect that solubilizes the membrane. nih.govresearchgate.netresearchgate.netresearchgate.net This model suggests that the peptides lie parallel to the membrane surface before causing disruption. researchgate.net

Some studies also refer to the toroidal pore model (also known as the "two-states" model), which can be considered a variation of the carpet model. nih.govmdpi.comfrontiersin.orgresearchgate.netmdpi.com In this model, the peptides insert into the membrane and induce a high curvature stress, causing the lipid bilayer to bend and form pore-like structures where the peptide and lipid headgroups line the pore. nih.govfrontiersin.orgresearchgate.net

While the precise mechanism can vary depending on the specific peptide and target membrane, membrane disruption through pore formation or perturbation is a key aspect of this compound's antimicrobial activity. nih.govmdpi.com Studies using techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have provided visual evidence of membrane damage in bacteria treated with this compound peptides. mdpi.comoup.comresearchgate.net

Impact on Cell Membrane Permeability and Integrity

A key mechanism by which Brevinin-2 peptides exert their antimicrobial and cytotoxic effects is by increasing cell membrane permeability and disrupting membrane integrity. nih.govtandfonline.com Studies have shown that Brevinin-2 peptides can permeabilize both the outer and plasma membranes of bacteria. nih.govmdpi.com This permeabilization leads to damage of the membrane integrity and the leakage of intracellular contents, including genomic DNA, ultimately causing cell death. tandfonline.com The interaction with membranes often involves the peptide adopting an α-helical structure, which can then insert into or associate with the lipid bilayer, potentially forming pores via mechanisms like the "carpet-like" or "barrel-stave" models. diva-portal.orgnih.gov For instance, Brevinin-GR23 has been shown to increase bacterial membrane permeation in Staphylococcus aureus, leading to damaged membrane integrity and leakage of genomic DNA. tandfonline.com Similarly, Brevinin-2MP can destroy bacterial cell membranes. nih.gov

Consequences for Microbial Cellular Processes and Viability

The disruption of cell membrane integrity by Brevinin-2 peptides has significant consequences for microbial cellular processes and viability. By compromising the membrane barrier, these peptides interfere with essential functions, leading to cell death. nih.govtandfonline.com Studies have demonstrated that Brevinin-2 peptides can effectively kill microbes. nih.gov For example, Brevinin-GR23's ability to permeabilize the membrane of S. aureus results in the leakage of genomic DNA and subsequent cell death. tandfonline.com The rapid bactericidal ability of some Brevinin-1 (B586460) and Brevinin-2 peptides is linked to their capacity to disturb membrane permeability and cause the release of cytoplasmic contents. mdpi.com

Interaction with Bacterial Lipopolysaccharides (LPS)

Brevinin-2 peptides have been shown to interact with bacterial lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govmdpi.com This interaction is often facilitated by the positive charge of the peptides and the negative charge of LPS. researchgate.net The binding of Brevinin-2 to LPS can be an initial step in the process of membrane disruption in Gram-negative bacteria. mdpi.comresearchgate.net For example, Brevinin-2MP has been found to bind to E. coli, a Gram-negative bacterium. frontiersin.org This binding can lead to the peptide folding into a helical structure upon attachment to the bacterial outer membrane, as observed with Brevinin-2GHk in the presence of LPS. nih.gov Beyond direct membrane interaction, some Brevinin-2 peptides have been found to inhibit LPS-induced expression of pro-inflammatory cytokines by binding to targets on the cell membrane and suppressing signaling pathways like MAPK/NF-κB. nih.gov

Anticancer Activity

Certain Brevinin-2 peptides, particularly Brevinin-2R, have exhibited notable anticancer activity, demonstrating selective cytotoxicity towards various neoplastic cell lines. diva-portal.orgnih.govmdpi.com

Selective Cytotoxicity Towards Neoplastic Cell Lines (e.g., Jurkat, BJAB, MCF-7, L929, A549, K562)

Brevinin-2R has shown selective toxicity towards a range of cancer cell lines, including T-cell leukemia Jurkat, B-cell lymphoma BJAB, breast adenocarcinoma MCF-7, fibrosarcoma L929, lung carcinoma A549, and human erythroleukemic cell line K562. nih.govnih.govmdpi.comnih.govgoogle.comresearchgate.net This selective cytotoxicity means that Brevinin-2R is more toxic to cancer cells than to normal cells. diva-portal.orgnih.govnih.govgoogle.com For instance, studies have shown that Brevinin-2R kills these cancer cell lines at concentrations lower than those required for normal cell lines such as peripheral blood mononuclear cells, T cells, and human lung fibroblasts. nih.govmdpi.comnih.govgoogle.com MCF-7 cells have been reported to be particularly sensitive to Brevinin-2R. nih.govgoogle.com

Here is a table summarizing the cytotoxicity of Brevinin-2R on various cell lines:

| Cell Line | Type | Sensitivity to Brevinin-2R | Source(s) |

| Jurkat | T-cell leukemia | Sensitive | nih.govmdpi.comnih.govgoogle.com |

| BJAB | B-cell lymphoma | Sensitive | nih.govmdpi.comnih.govgoogle.com |

| MCF-7 | Breast adenocarcinoma | Sensitive (most sensitive) | nih.govmdpi.comnih.govgoogle.com |

| L929 | Fibrosarcoma | Sensitive | nih.govmdpi.comnih.govgoogle.com |

| A549 | Lung carcinoma | Sensitive | nih.govmdpi.comnih.govgoogle.com |

| K562 | Human erythroleukemic | Inhibitory effect | nih.govresearchgate.net |

| RAW 264.7 | Macrophages (Normal) | Low cytotoxicity | nih.govfrontiersin.org |

| Splenocytes | Normal | Low cytotoxicity | nih.govfrontiersin.org |

| Human T cells | Normal | Lower cytotoxicity | nih.govnih.gov |

| Human lung fibroblast | Normal | Lower cytotoxicity | nih.govnih.gov |

| HepG2 | Human liver carcinoma | Low toxicity | medilam.ac.ir |

The preferential interaction of Brevinin-2 with cancer cells is thought to be related to differences in membrane composition compared to normal cells, including a higher negative charge on the surface of cancer cells. diva-portal.orgnih.govnih.govmdpi.com

Cellular Mechanisms of Anticancer Action

The anticancer action of Brevinin-2R involves distinct cellular mechanisms that differ from classical apoptosis. diva-portal.orgnih.gov

Research indicates that Brevinin-2R induces cancer cell death through a mechanism involving the lysosomal-mitochondrial death pathway. mdpi.comnih.govbrieflands.comcpu-bioinfor.orgtums.ac.ir This pathway is characterized by the involvement of both lysosomes and mitochondria. nih.govbrieflands.com Brevinin-2R has been shown to interact with the lysosomal compartment, initiating a death pathway. nih.gov Following treatment with Brevinin-2R, a decrease in mitochondrial membrane potential (ΔΨm) and ATP levels has been observed, indicating damage to mitochondria. diva-portal.orgnih.govnih.govgoogle.com The induction of cell death by Brevinin-2R is reported to be caspase-independent, distinguishing it from typical apoptosis. diva-portal.orgnih.govgoogle.com Overexpression of Bcl2 and inhibition of BNIP3 have been shown to significantly protect cells from Brevinin-2R-triggered cell death, further implicating the involvement of the mitochondrial pathway and specific regulatory proteins. nih.govgoogle.com

Modulation of Mitochondrial Membrane Potential and ATP Levels

Brevinin-2R has been shown to induce a decrease in mitochondrial membrane potential (ΔΨm) in cancer cells. nih.govnih.govnih.govaacrjournals.org This disruption of the mitochondrial membrane is an early indicator of cell death triggered by Brevinin-2R. nih.govnih.gov The decrease in mitochondrial membrane potential is associated with diminished ATP production, leading to a decrease in total cellular ATP content. nih.govnih.govnih.gov Overexpression of Bcl2, an anti-apoptotic protein, has been observed to counteract the decrease in mitochondrial membrane potential induced by Brevinin-2R. nih.govaacrjournals.orggoogle.com Mitochondrial membrane potential is crucial for ATP synthesis and maintaining cellular homeostasis. ionbiosciences.comresearchgate.net

Caspase-Independent Cell Death Pathways

Brevinin-2R-induced cell death in cancer cells is largely independent of caspase activation, suggesting the involvement of non-classical apoptotic or caspase-independent cell death pathways. nih.govnih.govnih.govaacrjournals.orgresearchgate.netdntb.gov.ua Studies have shown that treatment with Brevinin-2R does not lead to the activation of caspases such as caspase-3, -8, or -9. nih.gov Furthermore, the release of apoptosis-inducing factor (AIF) or endonuclease G (Endo G), typically associated with some caspase-independent death pathways, was not detected following Brevinin-2R treatment. nih.govnih.gov The cell death mechanism appears to involve a lysosomal-mitochondrial pathway. nih.govnih.govresearchgate.net Lysosomal membrane permeabilization inhibitors and inhibitors of cathepsin-B and cathepsin-L have been shown to prevent Brevinin-2R-induced cell death, suggesting the involvement of lysosomal enzymes. nih.gov

Involvement of Specific Protein Mediators (e.g., BNIP3)

The pro-apoptotic Bcl-2 family member BNIP3 (BCL-2/adenovirus E1B 19-kDa interacting protein 3) has been implicated in Brevinin-2R-triggered cell death. nih.govaacrjournals.orggoogle.com Overexpression of a dominant-negative mutant of BNIP3 (ΔTM-BNIP3) has been shown to significantly protect cells from Brevinin-2R-induced toxicity. nih.govaacrjournals.orggoogle.com This suggests that BNIP3 plays a role in the death pathway activated by Brevinin-2R, which involves damage to mitochondria. nih.govgoogle.comtandfonline.com

Preferential Interaction with Negatively Charged Cancer Cell Membranes

Brevinin-2 peptides, being cationic, preferentially interact with negatively charged cell membranes. nih.govtums.ac.ir Cancer cell membranes often exhibit a higher negative surface charge compared to non-cancerous cells. nih.govnih.govmdpi.comfrontiersin.org This increased negativity is attributed to factors such as higher levels of O-glycosylated mucins, negatively charged phosphatidylserines on the outer leaflet, and a higher number of microvilli increasing the surface area. nih.govnih.govmdpi.com This preferential electrostatic interaction is considered a key factor contributing to the selective toxicity of Brevinin-2 peptides towards cancer cells. nih.govnih.govmdpi.comfrontiersin.org The interaction can lead to membrane disruption through mechanisms like the barrel-stave or carpet models. tums.ac.irmdpi.com

Anti-Inflammatory and Immunomodulatory Effects

Beyond their direct cytotoxic effects, some Brevinin-2 peptides have demonstrated anti-inflammatory and immunomodulatory properties. nih.govmdpi.comoncotarget.comfrontiersin.org

Inhibition of Pro-Inflammatory Mediators (e.g., NO, MCP-1, IL-6, TNF-α)

Several Brevinin-2 peptides have been shown to inhibit the production and release of key pro-inflammatory mediators. Brevinin-2MP, for instance, has been found to suppress the lipopolysaccharide (LPS)-induced expression of nitric oxide (NO), monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. nih.govresearchgate.netnih.govresearchgate.net This inhibitory effect on pro-inflammatory cytokines contributes to their anti-inflammatory activity. nih.govresearchgate.netnih.govresearchgate.net

Data on the inhibition rates of pro-inflammatory mediators by Brevinin-2MP in LPS-induced RAW 264.7 cells at different concentrations are presented below: nih.govresearchgate.net

| Pro-Inflammatory Mediator | 2.5 µM Brevinin-2MP Inhibition Rate (%) | 5 µM Brevinin-2MP Inhibition Rate (%) | 10 µM Brevinin-2MP Inhibition Rate (%) |

| NO | 14-54 | 18-75 | 15-54 |

| MCP-1 | 14-54 | 18-75 | 15-54 |

| IL-6 | 14-54 | 18-75 | 15-54 |

| TNF-α | 10-57 | 10-57 | 10-57 |

Note: The ranges indicate the variability observed in the inhibition rates. nih.govresearchgate.net

Brevinin-2Ta has also shown positive effects on inflammatory status in vivo, suggesting a role in inflammation reduction. oncotarget.com

Modulation of Signaling Cascades (e.g., MAPK/NF-κB pathways)

The anti-inflammatory effects of Brevinin-2 peptides are often mediated through the modulation of key intracellular signaling pathways, particularly the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor-kappa B) pathways. nih.govresearchgate.netnih.govresearchgate.netmdpi.commdpi.com Brevinin-2MP has been shown to suppress the activation of MAPK/NF-κB signaling cascades induced by LPS in macrophage cells. nih.govresearchgate.netnih.gov Specifically, it can reduce the levels of phosphorylated JNK, ERK, p38 (components of the MAPK pathway), and p65 (a component of the NF-κB pathway) in the nucleus. nih.gov This inactivation of inflammatory signaling pathways contributes to the inhibition of pro-inflammatory mediator production. nih.govresearchgate.netnih.govresearchgate.netmdpi.commdpi.com

Data on the reduction in phosphorylated protein levels by 10 µM Brevinin-2MP in LPS-induced RAW 264.7 cells are presented below: nih.gov

| Protein Mediator | Reduction in Phosphorylated Level (%) |

| JNK (phosphorylated) | 11.54 |

| ERK (phosphorylated) | 59.17 |

| p38 (phosphorylated) | 88.14 |

| p65 (phosphorylated) | 53.26 |

Modulation of these pathways is a common mechanism by which AMPs exert immunomodulatory effects. frontiersin.orgmdpi.commdpi.com

Enhancement of Host Innate Immune Responses (e.g., DAF-2/DAF-16 pathway in C. elegans)

Research utilizing the model organism Caenorhabditis elegans has demonstrated the capacity of Brevinin-2ISb, a variant of this compound, to enhance host innate immune responses. This enhancement is significantly mediated through the activation of the DAF-2/DAF-16 signaling pathway. nih.govguidetopharmacology.orgguidetopharmacology.orgnih.govwikipedia.orgwikipedia.orgresearchgate.net The DAF-2/DAF-16 pathway plays a crucial role in regulating innate immunity, stress resistance, and longevity in C. elegans, acting as a key defense mechanism against pathogens. nih.govuniprot.orgwormbase.orgalliancegenome.org Activation of this pathway by Brevinin-2ISb contributes to the nematode's defense against bacterial infection, specifically against Methicillin-resistant Staphylococcus aureus (MRSA). nih.govguidetopharmacology.orgnih.govresearchgate.net

Regulation of Antimicrobial Gene Expression (e.g., lys-7, spp-1)

The enhancement of innate immunity by Brevinin-2ISb in C. elegans is associated with the upregulation of several innate immune genes. nih.govguidetopharmacology.orgguidetopharmacology.orgresearchgate.netnih.govnih.gov Notably, the expression of antimicrobial genes such as lys-7 and spp-1 is induced upon treatment with Brevinin-2ISb. nih.govguidetopharmacology.orgguidetopharmacology.orgresearchgate.netnih.govnih.gov Studies have shown a robust and sustained increase in the mRNA and protein levels of lys-7 following exposure to Brevinin-2ISb. guidetopharmacology.orgnih.govresearchgate.net This upregulation of antimicrobial peptides like LYS-7 is a key component of the innate immune defense in C. elegans and contributes to the increased survival rate of infected nematodes. guidetopharmacology.orgresearchgate.net

Modulation of Anti-inflammatory Cytokine Release (e.g., TGF-β, IL-4, IL-10)

While Brevinin peptides have been reported to influence cytokine production, direct evidence specifically detailing the modulation of anti-inflammatory cytokines such as TGF-β, IL-4, and IL-10 by this compound variants is limited in the available research. Some studies indicate that certain Brevinin variants can trigger the secretion of pro-inflammatory cytokines like IL-6 and IL-1β in the context of their antitumor activity. nih.gov Additionally, a novel brevinin-2 peptide, brevinin-2MP, has been shown to regulate the secretion of pro-inflammatory mediators including NO, TNF-α, IL-6, and MCP-1 by inhibiting the MAPK/NF-κB signaling pathways in LPS-induced macrophage cells, demonstrating anti-inflammatory properties through this mechanism. citeab.com However, comprehensive data specifically on the direct modulation of TGF-β, IL-4, and IL-10 release by this compound is not clearly established in the examined literature.

Anti-Leishmanial Activity

Brevinin 2R has demonstrated significant activity against Leishmania major, a parasitic protozoan responsible for cutaneous leishmaniasis. nih.govwikipedia.orgnih.govnih.govfishersci.caciteab.com This activity extends to both the extracellular promastigote and intracellular amastigote forms of the parasite. guidetopharmacology.orgfishersci.ca

Efficacy against Parasitic Forms (Leishmania major promastigotes and amastigotes)

In vitro studies have shown that Brevinin 2R can inhibit the proliferation of L. major promastigotes. nih.govfishersci.ca The efficacy is notably enhanced when Brevinin 2R is conjugated with lauric acid (L-Brevinin 2R). nih.govwikipedia.orgnih.govnih.govfishersci.ca For instance, L-Brevinin 2R exhibited a tenfold increase in potency against L. major promastigotes compared to Brevinin 2R alone, with an IC50 between 40 to 50 μg/ml. nih.govfishersci.ca In vivo experiments using L. major-infected mice treated with L-Brevinin 2R showed a decrease in parasite load in the lymph nodes adjacent to the infection site. nih.govwikipedia.orgnih.govwikipedia.org

Mechanisms of Antiparasitic Action: Membrane and Mitochondrial Potential Alterations

The anti-leishmanial activity of Brevinin 2R and its lauric acid conjugate is primarily attributed to their effects on the parasite's cellular membranes. nih.govwikipedia.orgnih.govnih.govfishersci.ca The peptides induce cell membrane disruption and cause significant changes in the electrical and mitochondrial membrane potential of L. major promastigotes. nih.govwikipedia.orgnih.govnih.govfishersci.ca These alterations compromise the integrity and function of the parasite's membranes, leading to cell death. Importantly, studies investigating the mechanism of action of Brevinin 2R against L. major did not detect signs of apoptosis induction or caspase activation. nih.govwikipedia.orgnih.gov

Other Reported Biological Activities

Beyond their effects on innate immunity and Leishmania, this compound peptides and their variants have exhibited a range of other biological activities. Brevinin 2R, for example, has demonstrated promising effects against various bacterial and fungal infections, as well as certain cancerous cell lines. nih.govresearchgate.netnih.govwikipedia.orgnih.govnih.govfishersci.canih.gov Its antitumor activity is suggested to involve the disturbance of mitochondrial membrane potential and the induction of apoptosis in malignant cells, alongside triggering the secretion of cytokines like IL-6 and IL-1β. nih.govnih.gov Other reported activities within the Brevinin family include antiviral effects, such as the moderate inhibitory activity of a Brevinin-2-related peptide against HIV in vitro. peptidesciences.com Additionally, some Brevinins have been observed to stimulate insulin (B600854) release in rat pancreatic beta cells, suggesting a potential role in glucose metabolism. nih.gov A novel Brevinin-2 peptide, brevinin-2MP, has also shown the ability to modulate pro-inflammatory cytokine release, contributing to its anti-inflammatory properties. citeab.com

Antioxidant Activity

Beyond their antimicrobial and insulinotropic effects, some brevinin-2 peptides have also demonstrated antioxidant properties. This activity is significant as oxidative stress is implicated in the pathogenesis of various diseases. nih.gov

Research on Brevinin-2GHk (BR2GK), an antimicrobial peptide from the skin of Fejervarya limnocharis, has shown its capability to effectively scavenge various reactive species. researchgate.netnih.gov Specifically, BR2GK demonstrated the ability to scavenge nitric oxide (NO), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals in a concentration-dependent manner. researchgate.netnih.gov

Another study investigating the effect of Brevinin-2R (B2R) peptide on human epithelial A549 cells explored its impact on oxidative status and antioxidant enzymes. researchgate.net The results indicated that B2R, similar to glutathione (B108866) (GSH), had a cytoprotective effect on these cells by strengthening the cellular antioxidant system. researchgate.net At a concentration of 4.8 µM, B2R showed a notable effect on increasing the activity of antioxidant enzymes such as catalase, superoxide (B77818) dismutase (SOD), and glutathione peroxidase in A549 cell extracts after 24 hours of treatment. researchgate.net Furthermore, B2R influenced the levels of reactive oxygen species (ROS), antioxidant capacity, and thiol status in the treated cells, with the most pronounced effects observed at 4.8 µM. researchgate.net

These findings suggest that brevinin-2 peptides can contribute to cellular defense against oxidative damage through direct radical scavenging and by enhancing the activity of endogenous antioxidant enzymes. researchgate.netnih.govresearchgate.net

| Peptide | Source | Assay | Key Finding | Concentration |

| Brevinin-2GHk | Fejervarya limnocharis | NO scavenging | Effective scavenging in a concentration-dependent manner. researchgate.netnih.gov | Not specified |

| Brevinin-2GHk | Fejervarya limnocharis | ABTS radical scavenging | Rapid scavenging (73.51% at 40 µM in 1 min). nih.gov | 40 µM |

| Brevinin-2GHk | Fejervarya limnocharis | DPPH radical scavenging | Rapid scavenging (90.32% at 40 µM in 1 min). nih.gov | 40 µM |

| Brevinin-2R | Frog skin secretions | Catalase activity in A549 cells | Increased activity. researchgate.net | 4.8 µM |

| Brevinin-2R | Frog skin secretions | Superoxide Dismutase (SOD) activity in A549 cells | Increased activity. researchgate.net | 4.8 µM |

| Brevinin-2R | Frog skin secretions | Glutathione Peroxidase activity in A549 cells | Increased activity. researchgate.net | 4.8 µM |

| Brevinin-2R | Frog skin secretions | ROS level in A549 cells | Influenced ROS level, most at 4.8 µM. researchgate.net | 4.8 µM |

| Brevinin-2R | Frog skin secretions | Antioxidant capacity in A549 cells | Influenced antioxidant capacity, most at 4.8 µM. researchgate.net | 4.8 µM |

| Brevinin-2R | Frog skin secretions | Thiol status in A549 cells | Influenced thiol status, most at 4.8 µM. researchgate.net | 4.8 µM |

Structure Activity Relationship Sar Studies and Peptide Engineering

Influence of Primary Sequence on Biological Activity

The specific sequence of amino acids in Brevinin-2 (B1175259) peptides significantly impacts their biological functions, including antimicrobial activity and selectivity.

Effects of Physiochemical Parameters

Net Charge and its Correlation with Antimicrobial Activity and Selectivity

Brevinin-2 peptides are generally cationic, possessing a net positive charge at neutral pH. tums.ac.irmdpi.comresearchgate.net This positive charge is crucial for the initial electrostatic attraction and interaction with the negatively charged surface of bacterial cell membranes, which are rich in anionic phospholipids. nih.gov Studies indicate that an increased net positive charge generally enhances antimicrobial activity. researchgate.netresearchgate.netnih.gov However, there can be an optimal range for the net charge, as excessive positive charges may also increase hemolytic activity against neutral mammalian cell membranes. researchgate.netnih.gov For example, research on Brevinin-2 related peptides suggests that a net charge of +4 or +5 can exhibit potent antimicrobial activity with relatively low hemolytic activity, while a net charge of +2 showed hemolytic activity. researchgate.net Engineering peptides to increase cationic charges has been shown to improve antimicrobial activity, particularly against Gram-negative bacteria, and can enhance selectivity. researchgate.netnih.gov

Hydrophobicity, Amphipathicity, and their Influence on Membrane Interaction

Hydrophobicity and amphipathicity are key physiochemical properties that govern the interaction of Brevinin-2 peptides with biological membranes. tums.ac.irresearchgate.netnih.gov Hydrophobicity refers to the degree to which a peptide repels water and is attracted to non-polar environments, such as the lipid core of cell membranes. Amphipathicity describes the peptide's ability to form a structure with distinct hydrophobic and hydrophilic faces. tums.ac.irfrontiersin.org This amphipathic nature allows the cationic, hydrophilic face to interact with the negatively charged phospholipid headgroups on the membrane surface, while the hydrophobic face can insert into the lipid bilayer. frontiersin.org Both hydrophobicity and amphipathicity are essential for the peptide to penetrate and disrupt microbial membranes, which is a primary mechanism of action for Brevinin-2. tums.ac.irnih.govfrontiersin.org Increasing hydrophobicity can enhance membrane interaction and antimicrobial activity, but it can also lead to increased hemolytic activity against mammalian cells. researchgate.netresearchgate.netfrontiersin.org Therefore, achieving an optimal balance between hydrophobicity and amphipathicity is critical for designing analogs with high antimicrobial potency and low toxicity. researchgate.net The amino acid composition significantly influences these properties.

Helicity and Secondary Structure Formation in Relation to Efficacy

Brevinin-2 peptides have a propensity to form alpha-helical structures, particularly in membrane-mimetic environments. tums.ac.irmdpi.comnih.govresearchgate.netgoogle.com This helical conformation is closely linked to their antimicrobial efficacy. tums.ac.irnih.govfrontiersin.org The formation of an amphipathic alpha-helix allows for the spatial separation of hydrophobic and hydrophilic residues, facilitating the interaction with and insertion into the lipid bilayer of target membranes. frontiersin.org Circular dichroism (CD) spectroscopy is often used to analyze the secondary structure of Brevinin-2 peptides and their analogs in different environments, such as aqueous solutions and membrane-mimetic solvents like trifluoroethanol (TFE). tums.ac.irnih.govgoogle.com Studies have shown a correlation between the degree of alpha-helicity and antimicrobial activity. tums.ac.ir For instance, a Brevinin-2R analog that failed to fold into a helical conformation in the presence of membrane mimetics lost its antimicrobial activity. nih.gov Maintaining or enhancing the helical structure can be a strategy in peptide engineering to improve the efficacy of Brevinin-2 analogs. researchgate.net

Data Table: Influence of Amino Acid Substitutions on Brevinin-2 Related Peptide Activity

| Peptide | Substitution(s) | Effect on Antimicrobial Activity | Effect on Hemolytic Activity | Reference |

| Brevinin-2 Related Peptide | Lys(16)-->Leu | No increase | Increased (~5-fold) | researchgate.netnih.gov |

| Brevinin-2 Related Peptide | Lys(16)-->Ala | No increase | Increased (~5-fold) | researchgate.netnih.gov |

| Brevinin-2 Related Peptide | Leu(18)-->Lys | Decreased | Decreased | nih.gov |

| Brevinin-2 Related Peptide | Asp(4)-->Lys | Increased (2-4-fold) | No significant change | nih.gov |

| Brevinin-2GUb Analog | Pro(14) substitution | Lost activity | Not specified | mdpi.comnih.gov |

| Brevinin-2GUb Analog | Ala(14) substitution | Influenced membrane disruption | Influenced membrane disruption | mdpi.comresearchgate.net |

| Brevinin-2GUb Analog | Lys(14) substitution | Influenced membrane disruption | Influenced membrane disruption | mdpi.comresearchgate.net |

| Brevinin-2GUb Analog | Arg(14) substitution | Influenced membrane disruption | Influenced membrane disruption | mdpi.comresearchgate.net |

Data Table: Correlation of Net Charge with Activity

| Peptide Type | Net Charge | Observed Antimicrobial Activity | Observed Hemolytic Activity | Reference |

| Brevinin-2 Related Peptides | +2 | Not specified | Showed hemolytic activity | researchgate.net |

| Brevinin-2 Related Peptides | +3 | Superior | Considerably low | researchgate.net |

| Brevinin-2 Related Peptides | +4 | Most potent / Superior | Showed hemolytic activity (+4) / Considerably low (+5) | researchgate.net |

| Brevinin-2 Related Peptides | +5 | Superior | Considerably low | researchgate.net |

| t-Brevinin-2GUb-6K | Increased | Drastically improved | Decreased | researchgate.netnih.govnih.gov |

Importance of Specific Structural Domains

Functional Significance of the N-terminal Region

Research indicates that the N-terminal region of Brevinin 2 plays a significant role in its antimicrobial activity. nih.govresearchgate.netmdpi.com Studies involving truncated derivatives of Brevinin-2GHk (BR2GK), a novel brevinin-2 peptide, demonstrated that N-terminal 25-mer truncates exhibited potent antimicrobial activity with low cytotoxicity. nih.govresearchgate.netmdpi.com This suggests that the core antimicrobial function resides within the N-terminal portion of the peptide. The hydrophobic domain within the N-terminus is also considered important for interaction with microbial membranes. mdpi.com

Role of the C-terminal Rana Box in Activity and Stability

A characteristic feature of brevinin peptides is the presence of a conserved motif at the C-terminus known as the "Rana box." researchgate.netfrontiersin.orgnih.gov This motif typically consists of a disulfide bridge formed by two flanking cysteine residues and contains four or five amino acids in the middle. nih.gov The role of the Rana box in the activity and stability of this compound appears to be complex and can vary depending on the specific peptide. Some studies suggest that the Rana box is not always indispensable for the bioactivity of Brevinin-2 peptides, and its removal can even lead to enhanced antimicrobial activity in some cases. nih.gov However, other research indicates that the Rana box can contribute to the stabilization of the alpha-helical structure and provide resistance against proteolytic degradation, such as by carboxypeptidase. portlandpress.com It can also contribute to the net positive charge of the peptide, which is important for electrostatic interaction with negatively charged bacterial membranes. portlandpress.com

Rational Design of this compound Analogs and Derivatives

Based on the insights gained from SAR studies, rational design strategies are employed to create this compound analogs and derivatives with improved therapeutic properties. These strategies involve modifying the peptide sequence or structure to enhance activity, stability, and potentially reduce toxicity.

Strategies for Truncation and Shortening while Retaining Bioactivity

Truncation and shortening of this compound peptides have been explored as a strategy to optimize their properties. As mentioned earlier, N-terminal truncations have shown promise in retaining or even enhancing antimicrobial activity while potentially reducing cytotoxicity. nih.govresearchgate.netmdpi.commdpi.com For instance, N-terminal 25-mer truncates of Brevinin-2GHk demonstrated improved antimicrobial activity and cytotoxicity profiles compared to the parent peptide. nih.govresearchgate.netmdpi.com Shortening the peptide while maintaining bioactivity is considered a valuable approach for developing more efficient and potentially cost-effective antimicrobial agents. nih.gov

Chemical Modifications (e.g., C-terminal amidation, D-amino acid incorporation, cyclization) and their Effects on Activity and Proteolytic Stability

Chemical modifications are widely used to improve the properties of AMPs, including this compound. C-terminal amidation is a common modification that can enhance the positive charge at the C-terminus, leading to increased electrostatic interaction with the negatively charged bacterial membrane and potentially stabilizing the helical structure at the membrane interface. nih.govmdpi.com

The incorporation of D-amino acids into peptide sequences is a strategy to increase resistance to proteolytic degradation, as proteases are typically stereospecific for L-amino acids. mdpi.comtums.ac.iruit.no Studies have shown that incorporating D-amino acids can improve the proteolytic stability of this compound analogs. tums.ac.ir For example, a diastereomer of Brevinin-2R with D-amino acids showed increased stability to trypsin compared to the parent peptide. tums.ac.ir While partial substitution can sometimes affect activity, all-D-amino acid sequences have been shown to maintain antimicrobial activity while significantly improving stability. mdpi.comuit.no

Cyclization of peptides, by joining the N- and C-termini or through disulfide bridges (as seen in the Rana box), can also enhance proteolytic stability by creating a more rigid structure that is less susceptible to enzymatic cleavage. mdpi.comtums.ac.irnih.gov A cyclic analog of Brevinin-2R showed improved stability compared to the linear peptide, although its residual activity after trypsin treatment was lower than that of the D-amino acid analog. tums.ac.ir However, cyclization can sometimes lead to reduced activity if it interferes with the peptide's interaction with its target. nih.gov

The following table summarizes the effect of some chemical modifications on Brevinin-2R based on research findings:

| Modification | Effect on Antimicrobial Activity | Effect on Proteolytic Stability (Trypsin) | Reference |

| None (Brevinin-2R) | Potent | Low (20% residual activity after 4h) | tums.ac.ir |

| D-amino acid incorporation | Lower compared to parent peptide | High (90% residual activity after 4h) | tums.ac.ir |

| Cyclization | Lower compared to parent peptide | Moderate (60% residual activity after 4h) | tums.ac.ir |

Conjugation Strategies (e.g., Fatty Acid Conjugates) for Enhanced Efficacy

Conjugation with other molecules, such as fatty acids, represents another strategy to improve the efficacy of this compound. Fatty acid conjugation can enhance the interaction of the peptide with cell membranes due to increased hydrophobicity. researchgate.netnih.gov Studies on Brevinin 2R have shown that conjugation with lauric acid significantly enhanced its anti-leishmanial effect and also increased its antibacterial activity at lower concentrations compared to the unconjugated peptide. researchgate.netnih.gov This suggests that fatty acid conjugation can strengthen the peptide's effect and may lead to the formation of new spatial structures that enhance its biological activity. nih.gov

The following table illustrates the enhanced antibacterial effect of lauric acid-conjugated Brevinin 2R:

| Peptide | Antibacterial Activity (against tested bacteria) | Reference |

| Brevinin 2R | Inhibited growth at 6.25 μg/ml | nih.gov |

| Lauric acid-Brevinin 2R | Inhibited growth at lower than 6.25 μg/ml | nih.gov |

| Lauric acid alone | No inhibition up to 50 μg/ml | nih.gov |

Research Methodologies and Experimental Models in Brevinin 2 Studies

Isolation, Purification, and Characterization Techniques

The initial steps in studying Brevinin 2 involve isolating the peptides from biological sources, typically frog skin secretions, followed by purification to obtain a sample of sufficient purity for detailed analysis. Characterization techniques are then applied to determine the peptide's identity, molecular weight, and amino acid sequence.

Molecular Cloning and Gene Expression

Molecular cloning and gene expression techniques are utilized to obtain larger quantities of specific this compound peptides for research. This involves synthesizing the gene encoding the desired peptide and inserting it into an expression vector, which is then introduced into a host organism, such as Escherichia coli, for protein production. This approach allows for the high-level expression of this compound as a fusion protein, which can then be purified and cleaved to release the mature peptide. For instance, the synthetic gene of Brevinin-2R has been cloned into the pET32a (+) vector for expression in E. coli as a thioredoxin (Trx) fusion protein, achieving expression levels up to 25% of the total cell proteins. nih.govdiva-portal.orgresearchgate.net Similarly, the coding sequence of Brevinin-2GU has been expressed in E. coli using the pET32a (+) vector, resulting in yields exceeding 45% of total cell proteins. diva-portal.orgnih.gov

Mass Spectrometry (LC-MS) for Peptide Identification

Mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), is a fundamental tool for the identification and characterization of this compound peptides. ijcmas.comnih.gov After purification, peptides are analyzed by mass spectrometry to determine their molecular mass, which can be compared to calculated masses based on predicted or known sequences. nih.govresearchgate.net LC-MS/MS provides amino acid sequence information by fragmenting the peptide ions and analyzing the resulting fragment ions. ijcmas.comnih.govbioone.org This technique has been used to confirm the accuracy of synthesized peptides and to identify novel this compound peptides from biological samples. ijcmas.comnih.govresearchgate.netresearchgate.net For example, LC-MS/MS analysis of skin secretions from Rana ridibunda led to the identification of a polypeptide homologous to the brevinin-2-RA6 precursor. ijcmas.com LC-MS/MS has also been applied to establish the composition of skin peptidomes and identify new this compound family peptides. researchgate.net

Chromatographic Methods (e.g., HPLC) for Purification

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are widely used for the purification of this compound peptides from crude extracts or synthesis mixtures. researchgate.netcitius.technology Reverse-phase HPLC (RP-HPLC) is a common technique employed to separate peptides based on their hydrophobicity. nih.govresearchgate.netresearchgate.net Peptides are typically synthesized by solid-phase peptide synthesis (SPPS) and then purified using RP-HPLC to achieve high purity levels, often exceeding 95%. nih.govscienceopen.com Different stationary phases, such as C18 and C8 columns, and varying acetonitrile (B52724) gradients are used to optimize the separation process. researchgate.netgoogle.com Fractions containing the target peptide are collected and further analyzed, often by mass spectrometry, to confirm purity and identity. nih.govresearchgate.netresearchgate.net

Structural Analysis Techniques

Understanding the three-dimensional structure of this compound is essential for elucidating its mechanism of action and for the rational design of peptide analogs with improved properties. Various spectroscopic and computational methods are employed for structural analysis.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the secondary structure content of peptides and proteins, including this compound. diva-portal.orgresearchgate.netijcmas.comnih.govresearchgate.netresearchgate.netlibretexts.orgbenthamscience.com CD measures the differential absorption of left and right circularly polarized light by a sample, which is sensitive to the peptide's conformation. libretexts.orgbiorxiv.orgamericanpeptidesociety.orgnih.gov CD spectra can indicate the presence and proportion of α-helices, β-sheets, and random coils. biorxiv.orgamericanpeptidesociety.org For instance, α-helices typically exhibit characteristic negative bands at 208 and 222 nm and a positive band at 190 nm. americanpeptidesociety.orgresearchgate.net Studies have shown that this compound peptides can adopt α-helical conformations, particularly in membrane-mimetic environments like trifluoroethanol (TFE) or SDS solutions. google.combenthamscience.comresearchgate.netnih.gov CD spectroscopy is used to assess the helicity of this compound and its derivatives and to study conformational changes under different conditions. benthamscience.comresearchgate.netnih.gov

Here is a table summarizing some CD spectroscopy findings for this compound peptides:

| Peptide | Solvent Environment | Observed Secondary Structure | Key CD Spectral Features | Source |

| Brevinin-2GUb | Aqueous (20 mM NH4Ac) | α-helical | Positive band at 190 nm, negative bands at 208 and 222 nm | researchgate.net |

| Brevinin-2R | Aqueous | Random coil | - | google.com |

| Brevinin-2R | 50% TFE | Amphipathic α-helical | - | google.com |

| Brevinin-2KP | Water | Random coil | - | benthamscience.com |

| Brevinin-2KP | SDS solution | Organized α-helical | - | benthamscience.com |

| Brevinin-2GHk | Aqueous (10 mM NH4AC) | - | - | nih.gov |

| Brevinin-2GHk | 25% TFE/10 mM NH4AC | α-helical | - | nih.gov |

Computational Modeling (e.g., Pep-fold3, Heliquest, PROCHECK) for Structure Prediction

Computational modeling tools are valuable for predicting the three-dimensional structures of this compound peptides and analyzing their physicochemical properties. Tools like Pep-fold3 are used for de novo peptide structure prediction from amino acid sequences. mdpi.comresearchgate.netuniv-paris-diderot.frnih.gov Heliquest is utilized to analyze helical wheel projections and calculate parameters such as hydrophobicity and hydrophobic moment, which are important for understanding peptide-membrane interactions. nih.govmdpi.comresearchgate.net PROCHECK is a program used to validate the quality of predicted protein structures by analyzing Ramachandran plots, which assess the stereochemical quality of the protein backbone. scienceopen.comresearchgate.netmdpi.com These computational methods complement experimental techniques like CD spectroscopy by providing detailed structural models and insights into the relationship between sequence, structure, and function. mdpi.comresearchgate.net

Here is a table summarizing the use of computational tools in this compound studies:

| Computational Tool | Application in this compound Studies | Example Findings | Source |

| Pep-fold3 | De novo peptide structure prediction | Predicted secondary structures and 3D models of Brevinin-2GUb and its analogues. | mdpi.comresearchgate.net |

| Heliquest | Helical wheel projection analysis, calculation of hydrophobicity and hydrophobic moment | Analyzed helical wheel projections and physicochemical properties of Brevinin-2GUb and its analogues. | nih.govmdpi.comresearchgate.net |

| PROCHECK | Structure validation (Ramachandran plots) | Validated the quality of predicted peptide structures. | scienceopen.comresearchgate.netmdpi.com |

In Vitro Assays for Biological Activity Evaluation

In vitro assays are fundamental in characterizing the potency and specificity of this compound peptides. These assays range from determining antimicrobial efficacy against various pathogens to assessing cytotoxicity against different cell lines and analyzing interactions with cellular components and immune mediators.

Antimicrobial Susceptibility Testing (e.g., MIC Determination, Killing Kinetics)

Antimicrobial susceptibility testing is a primary method to quantify the effectiveness of this compound peptides against bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are commonly determined using techniques such as broth microdilution assays. mdpi.comtandfonline.com

Brevinin-2 (B1175259) family peptides have demonstrated inhibitory activity against a range of microorganisms, including the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Staphylococcus aureus, and the fungus Candida albicans, often with MIC values below 10 mmol/L. mdpi.com Specific peptides like Brevinin-2R have shown activity against a broad spectrum of bacteria, including S. aureus, M. luteus, Bacillus spKR-8104, E. coli, S. typhimurium, P. aeruginosa, and K. pneumonidae, as well as fungi such as C. albicans and C. tropicalis. nih.gov Brevinin-2 related peptide (B2RP) and its analog [Lys4]B2RP have been found to potently inhibit multidrug-resistant Acinetobacter baumannii, with MICs ranging from 3-6 µM for B2RP and 1.5-3 µM for [Lys4]B2RP. nih.gov B2RP itself exhibited MICs of 6 µM against E. coli, 12.5 µM against S. aureus, and 6 µM against C. albicans. nih.gov Another Brevinin-2-related peptide from Lithobates septentrionalis showed MICs of 13 µM against E. coli, 25 µM against S. aureus, and 25 µM against C. albicans. uniprot.org Brevinin-2MP displayed antimicrobial activity against Gram-negative and Gram-positive bacteria, with the strongest effect observed against Bacillus subtilis (MIC ≈ 4.97 µM), although it showed weak activity against Pseudomonas aeruginosa. frontiersin.org Brevinin-2GUb exhibited modest activity against Gram-negative bacteria and limited killing of Gram-positive bacteria, except for S. aureus, even at high concentrations. mdpi.com Brevinin-2ISb is noted for its broad-spectrum activity, particularly against MRSA, with an MIC of 4.35 ± 0.9 µM. biomedres.us Brevinin-GR23 demonstrated MIC values ranging from 2 to 8 µM against tested bacterial strains, with Gram-positive bacteria generally being more susceptible. tandfonline.comnih.gov

Killing kinetics assays are performed to understand the speed at which this compound peptides exert their bactericidal effects. For instance, Brevinin-2MP at twice its MIC was able to completely eliminate E. coli within 120 minutes, indicating a rapid bactericidal action. frontiersin.org Time-killing assays have shown that peptides like tB2U-6K and tB2U-K could kill S. aureus at concentrations equal to or twice their MIC within 100 minutes. nih.gov

Table 1: Representative MIC Values of this compound Peptides Against Various Microorganisms

| Peptide | Organism | Type | MIC (µM) | Source |

| Brevinin-2 family | E. coli | Gram-negative | < 10 mmol/L | mdpi.com |

| Brevinin-2 family | S. aureus | Gram-positive | < 10 mmol/L | mdpi.com |

| Brevinin-2 family | C. albicans | Fungus | < 10 mmol/L | mdpi.com |

| Brevinin-2R | S. aureus | Gram-positive | Not specified | nih.gov |

| Brevinin-2R | E. coli | Gram-negative | Not specified | nih.gov |

| Brevinin-2R | C. albicans | Fungus | Not specified | nih.gov |

| B2RP | Acinetobacter baumannii MDR | Gram-negative | 3-6 | nih.gov |

| [Lys4]B2RP | Acinetobacter baumannii MDR | Gram-negative | 1.5-3 | nih.gov |

| B2RP | E. coli | Gram-negative | 6 | nih.gov |

| B2RP | S. aureus | Gram-positive | 12.5 | nih.gov |

| B2RP | C. albicans | Fungus | 6 | nih.gov |

| Brevinin-2-related | E. coli | Gram-negative | 13 | uniprot.org |

| Brevinin-2-related | S. aureus | Gram-positive | 25 | uniprot.org |

| Brevinin-2-related | C. albicans | Fungus | 25 | uniprot.org |

| Brevinin-2MP | Bacillus subtilis | Gram-positive | ≈ 4.97 | frontiersin.org |

| Brevinin-2ISb | MRSA | Gram-positive | 4.35 ± 0.9 | biomedres.us |

| Brevinin-GR23 | Bacterial strains | Gram-positive/Negative | 2-8 | tandfonline.comnih.gov |

Cell Viability Assays (e.g., MTT, Neutral Red Uptake) for Cytotoxicity

Cell viability assays, such as the MTT assay, are widely used to evaluate the cytotoxic effects of this compound peptides on various mammalian cell lines, including cancer cells and normal cells. mdpi.comnih.govresearchgate.netgoogle.comnih.govresearchgate.netmedilam.ac.irmedilam.ac.ir Hemolysis assays are also performed to assess toxicity against red blood cells. nih.govuniprot.orgmdpi.comnih.govgoogle.commdpi.com

Brevinin-2R has demonstrated semi-selective anticancer properties and rapidly kills various cancer cells, including Jurkat (T-cell leukemia), BJAB (B-cell lymphoma), HT29/219 and SW742 (colon carcinomas), L929 (fibrosarcoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). researchgate.netgoogle.comnih.gov It exhibits preferential cytotoxicity towards malignant cells compared to primary cells like peripheral blood mononuclear cells (PBMCs), T cells, and human lung fibroblasts. nih.gov For instance, at 10 µg/ml for 4 hours, Brevinin-2R killed over 70% of MCF-7 and Jurkat cells. nih.gov Brevinin-2R cytotoxicity against HeLa cells resulted in 50% proliferation inhibition at 131.5 µg/ml. researchgate.net Conversely, Brevinin-2R showed low toxicity against HepG2 cancer cells, reducing growth by only 5-25% at concentrations between 10 and 40 µg/ml. researchgate.netmedilam.ac.irmedilam.ac.ir

Studies also assess the toxicity of this compound peptides on normal cells. Brevinin-2GUb had an IC50 of 68 µM against HaCaT normal cells, indicating a relatively potent cytotoxic effect on these cells compared to some of its derivatives. mdpi.com

Hemolytic activity is a crucial factor for evaluating the therapeutic potential of antimicrobial peptides. Brevinin-2 peptides are generally reported to have weaker hemolytic activity compared to brevinin-1 (B586460) peptides. frontiersin.orgmdpi.combiomedres.us Brevinin-2R showed low hemolytic activity, with no more than 2.5% cell death at concentrations up to 200 µg/ml. nih.gov B2RP had moderate hemolytic activity, while its analog [Lys4]B2RP showed significantly lower hemolytic effects. nih.gov Brevinin-2R has been described as a novel non-hemolytic defensin. nih.gov

Membrane Permeabilization Assays

Membrane permeabilization assays are employed to investigate the mechanism by which this compound peptides interact with and disrupt cell membranes, a key aspect of their antimicrobial and cytotoxic activities. tandfonline.com These assays often utilize fluorescent dyes that can enter cells with compromised membranes, such as SYTOX Green or propidium (B1200493) iodide (PI). tandfonline.comnih.govmdpi.commdpi.com Assays measuring the uptake of N-phenylnaphthylamine (NPN) are used specifically to assess outer membrane permeability in Gram-negative bacteria. nih.govmdpi.com

The anticancer action of Brevinin-2R is thought to primarily involve the modification of membrane properties, particularly membrane permeability. nih.gov It has been shown to activate the lysosomal-mitochondrial death pathway through membrane permeabilization. researchgate.netnih.gov Brevinin-GR23 induced significant membrane permeability in S. aureus at its MIC and at higher concentrations. tandfonline.com Brevinin-1GHa caused notable membrane permeabilization in S. aureus and C. albicans at higher concentrations (2x and 4x MIC), but the membrane of E. coli remained largely intact even at 4x MIC. mdpi.com Brevinin-2GUb, tB2U-K, and tB2U-6K were found to induce membrane permeability in S. aureus at their MIC and 2x MIC. nih.gov Studies on the anti-leishmanial activity of Brevinin 2R and its lauric acid conjugate indicated that they exert their effects through cell membrane disruption and alterations in mitochondrial membrane potential. plos.org Membrane permeabilization assays have also been applied to study the effects of Brevinin-2R on cancer cells. nih.gov

Binding Assays (e.g., ITC, SPRi for LPS binding)

Binding assays, such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance imaging (SPRi), are used to study the interaction of this compound peptides with specific molecules, notably lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.netresearchgate.netnih.gov

ITC and SPRi have been employed to detect the binding of Brevinin-2 peptides, such as BR2GK, to LPS. researchgate.net ITC measurements showed that the binding affinity (KD) of BR2GK to LPS was 18.2 ± 0.8 µmol/L. researchgate.net SPRi sensorgrams have demonstrated that LPS can directly bind to immobilized Brevinin-1GHd, with the increase in resonance units being dependent on LPS concentration. researchgate.netnih.gov ITC studies further confirmed this binding, indicating heat release upon interaction. nih.gov Brevinin-1GHd was found to bind to LPS with a Kd value of 6.49 ± 5.40 mM. researchgate.net The ability of some brevinins to bind LPS contributes to their LPS-neutralizing and anti-inflammatory activities. nih.govresearchgate.netkaust.edu.sa

Apoptosis and Cell Cycle Analysis (e.g., Annexin V/PI staining, PI staining)